

# Exploring the chemical structure of Rivaroxaban metabolite M18

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rivaroxaban metabolite M18*

Cat. No.: *B15351736*

[Get Quote](#)

## An In-Depth Technical Guide to the Metabolism of Rivaroxaban

An Important Note on Metabolite M18: Extensive literature review did not yield specific information on a Rivaroxaban metabolite designated as "M18." The following guide provides a comprehensive overview of the known metabolic pathways of Rivaroxaban and its major characterized metabolites, intended for researchers, scientists, and drug development professionals.

Rivaroxaban, an oral direct factor Xa inhibitor, undergoes extensive metabolism in the body. Approximately two-thirds of an administered dose is subject to metabolic degradation, while the remaining one-third is excreted unchanged by the kidneys.<sup>[1][2]</sup> The metabolic transformation of Rivaroxaban occurs through two primary pathways: oxidative degradation of the morpholinone moiety and hydrolysis of the amide bonds.<sup>[1][3]</sup> These transformations are mediated by both cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2J2, and CYP-independent mechanisms.<sup>[1][4]</sup> Unchanged Rivaroxaban is the predominant compound found in human plasma, with no major active circulating metabolites.<sup>[1]</sup>

## Physicochemical Properties of Rivaroxaban and a Major Metabolite

A summary of the key physicochemical properties of Rivaroxaban and its principal metabolite, M1, is presented below.

| Compound      | Molecular Formula                                                 | Molecular Weight (g/mol) | CAS Number        |
|---------------|-------------------------------------------------------------------|--------------------------|-------------------|
| Rivaroxaban   | C <sub>19</sub> H <sub>18</sub> CIN <sub>3</sub> O <sub>5</sub> S | 435.88                   | 366789-02-8[4][5] |
| Metabolite M1 | C <sub>19</sub> H <sub>18</sub> CIN <sub>3</sub> O <sub>7</sub> S | 467.88                   | 1160169-98-1[6]   |

## Quantitative Analysis of Rivaroxaban Elimination Pathways

The elimination of Rivaroxaban is a balanced process involving both renal excretion of the unchanged drug and metabolic degradation. The contributions of the different clearance pathways have been quantified as follows:

| Elimination Pathway              | Contribution to Total Clearance |
|----------------------------------|---------------------------------|
| Metabolic Clearance              |                                 |
| CYP3A4/5 Mediated                | ~18%[1]                         |
| CYP2J2 Mediated                  | ~14%[1]                         |
| CYP-Independent Hydrolysis       | ~14%[1]                         |
| Renal Clearance (Unchanged Drug) |                                 |
| Active Renal Secretion           | ~30%[1]                         |
| Glomerular Filtration            | ~6%[1]                          |

## Experimental Protocols

The identification and quantification of Rivaroxaban and its metabolites are predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Protocol for Quantification of Rivaroxaban in Human Plasma

This protocol outlines a general procedure for the analysis of Rivaroxaban in plasma samples.

- Sample Preparation:

- A simple liquid-liquid extraction is performed. To 100 µL of human plasma, 10 µL of an internal standard solution (e.g., Rivaroxaban-d4) is added, followed by 900 µL of a mixture of dichloromethane and diethyl ether (70:30, v/v).
- The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.
- The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
- The residue is reconstituted in 100 µL of the mobile phase.

- Chromatographic Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[7]
- Mobile Phase: A gradient elution using a mixture of 10 mmol/L ammonium acetate with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[7]
- Flow Rate: 0.4 mL/min.[7]
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

- Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:

- Rivaroxaban:  $m/z$  436.2 → 144.8[8]
- Rivaroxaban-d4 (Internal Standard):  $m/z$  440.2 → 144.7[8]
- Gas Temperatures and Pressures: Optimized for the specific instrument.
- Data Analysis:
  - The concentration of Rivaroxaban in the plasma samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

## Visualizations

### Metabolic Pathways of Rivaroxaban



[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of Rivaroxaban.

# Experimental Workflow for Metabolite Identification



[Click to download full resolution via product page](#)

Caption: Workflow for Rivaroxaban metabolite identification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livermetabolism.com [livermetabolism.com]
- 3. inoncology.es [inoncology.es]
- 4. Rivaroxaban | C19H18CIN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rivaroxaban | 366789-02-8 [chemicalbook.com]
- 6. Rivaroxaban metabolite M1 | 1160169-98-1 | Metabolites | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 7. Developing LC-MS/MS methods to quantify rivaroxaban in human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure : Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [Exploring the chemical structure of Rivaroxaban metabolite M18]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15351736#exploring-the-chemical-structure-of-rivaroxaban-metabolite-m18>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)